molecular formula C12H16ClFN2O3 B2574534 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286264-66-1

4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B2574534
CAS No.: 1286264-66-1
M. Wt: 290.72
InChI Key: RGOPGQVQIVKCJQ-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4-nitrophenoxy methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-fluoro-4-nitrophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine
  • 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine sulfate
  • 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine nitrate

Uniqueness

4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to its analogs, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c13-11-7-10(15(16)17)1-2-12(11)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOPGQVQIVKCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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